

what is the chemical structure of Cryptofolione

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Compound of Interest

Compound Name: *Cryptofolione*

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Technical Guide: Cryptofolione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Cryptofolione**, a naturally occurring δ -lactone. It covers its chemical structure, physicochemical and spectroscopic properties, biological activities, and methodologies for its synthesis and isolation.

Chemical Identity and Structure

Cryptofolione is a 6-substituted 5,6-dihydro- α -pyrone, a class of natural products characterized by a 5,6-dihydro- α -pyrone ring, a 1,3-diol or 1,3,5-triol system, and a trans-styryl skeleton.[1] First isolated from species of the *Cryptocarya* genus, its structure has been elucidated through spectroscopic methods and confirmed by total synthesis.[2] The absolute configuration of the naturally occurring enantiomer has been established as (6R,10S,12R).[1][3]

The definitive chemical structure is presented below:

IUPAC Name: (2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one

Chemical Formula: $C_{19}H_{22}O_4$

Molecular Weight: 314.38 g/mol

SMILES: C1C=CC(=O)O[C@H]1/C=C/C--INVALID-LINK--O">C@HO

Physicochemical and Spectroscopic Data

Quantitative data for **Cryptofolione** are summarized in the tables below. These include identifiers, computed physicochemical properties, and nuclear magnetic resonance (NMR) data.

Chemical Identifiers and Properties

Parameter	Value	Reference
CAS Number	160098-78-2	N/A
Molecular Formula	C ₁₉ H ₂₂ O ₄	N/A
Molecular Weight	314.38 g/mol	N/A
Absolute Configuration	(6R,10S,12R)	[1][3]
Specific Rotation [α] _{D²⁴}	+48° (c 0.011, CH ₂ Cl ₂)	[1]
XLogP3	2.7	N/A
Hydrogen Bond Donors	2	N/A
Hydrogen Bond Acceptors	4	N/A

¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data for a synthetic stereoisomer corresponding to the natural product ([6R,10S,12R]-1R) are presented below. The data were recorded in CDCl₃. The spectral data of the synthetic compound were found to be in agreement with those reported for the natural isolate.[1]

Carbon Position	Chemical Shift (δ , ppm) for 1R
2	163.5
3	121.5
4	145.2
5	30.6
6	78.1
1'	131.7
2'	130.4
3'	40.4
4'	68.0
5'	45.1
6'	72.0
7'	130.8
8'	132.8
1''	136.9
2'', 6''	126.5
3'', 5''	128.5
4''	127.7

Note: ^1H NMR spectra of the synthetic stereoisomers were also found to be very similar to that of the natural product, confirming the structural assignment.[\[1\]](#)

Biological Activity

Cryptofolione has been evaluated for its biological effects, showing moderate antiparasitic properties. However, its therapeutic potential may be limited by its cytotoxicity, indicating a narrow therapeutic window.

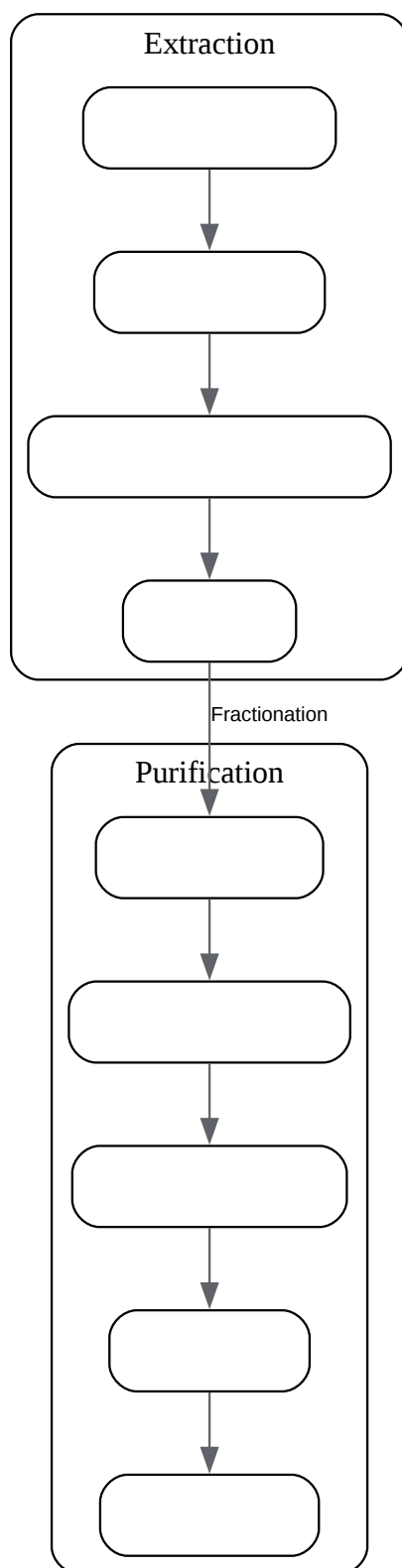
Activity Type	Assay Details	Result	Reference
Trypanocidal	Trypanosoma cruzi trypomastigotes	77% reduction in parasite number at 250 µg/mL	[2]
Leishmanicidal	Leishmania spp. promastigotes	Mild inhibitory effect	[2]
Cytotoxicity	Macrophages and T. cruzi amastigotes	Moderate cytotoxicity observed	[2]

The similar magnitude of its cytotoxic and trypanocidal effects suggests a lack of selectivity for the parasite over host cells.[2]

Experimental Protocols

Isolation from Natural Sources

Cryptofolione has been isolated from the fruits of *Cryptocarya alba* and the bark of other *Cryptocarya* species.[2] While specific, detailed protocols vary between publications, a general workflow can be described as follows.



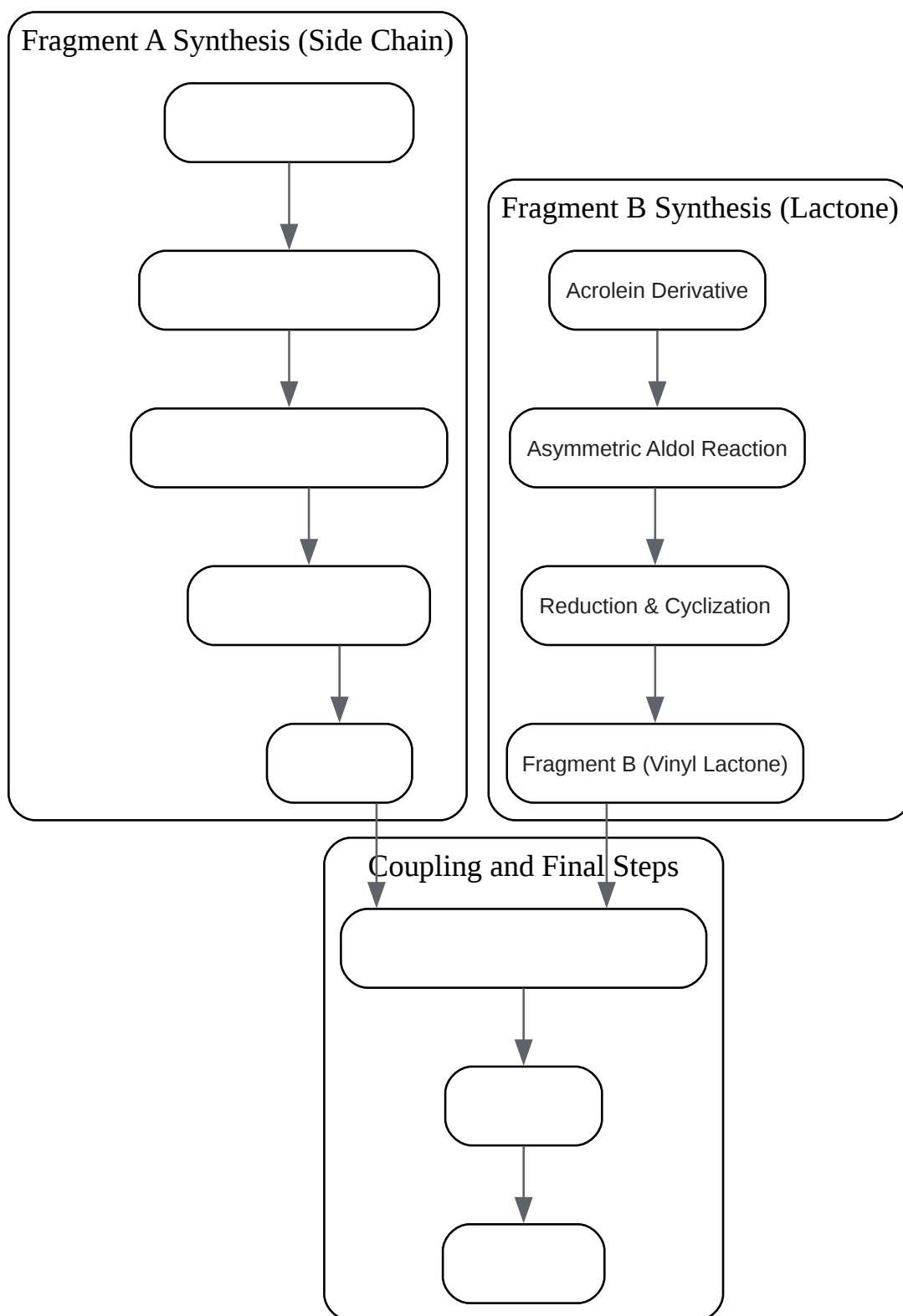
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General workflow for the isolation of **Cryptofolione**.

- **Preparation of Plant Material:** The plant material (e.g., fruits, bark) is collected, dried, and ground into a fine powder to increase the surface area for extraction.
- **Solvent Extraction:** The powdered material is subjected to extraction with an organic solvent, such as dichloromethane or ethanol, to isolate secondary metabolites.
- **Fractionation:** The resulting crude extract is concentrated and then partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.
- **Chromatographic Purification:** The fraction containing **Cryptofolione** is subjected to multiple rounds of column chromatography. This typically involves silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).
- **Final Purification:** High-performance liquid chromatography (HPLC) is often used as a final step to obtain pure **Cryptofolione**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (^1H , ^{13}C , COSY, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

Representative Total Synthesis

Several total syntheses of **Cryptofolione** have been reported. These routes often employ key modern synthetic reactions to control the stereochemistry of the molecule. A representative strategy involves the synthesis of two key fragments followed by their coupling via an olefin cross-metathesis reaction.



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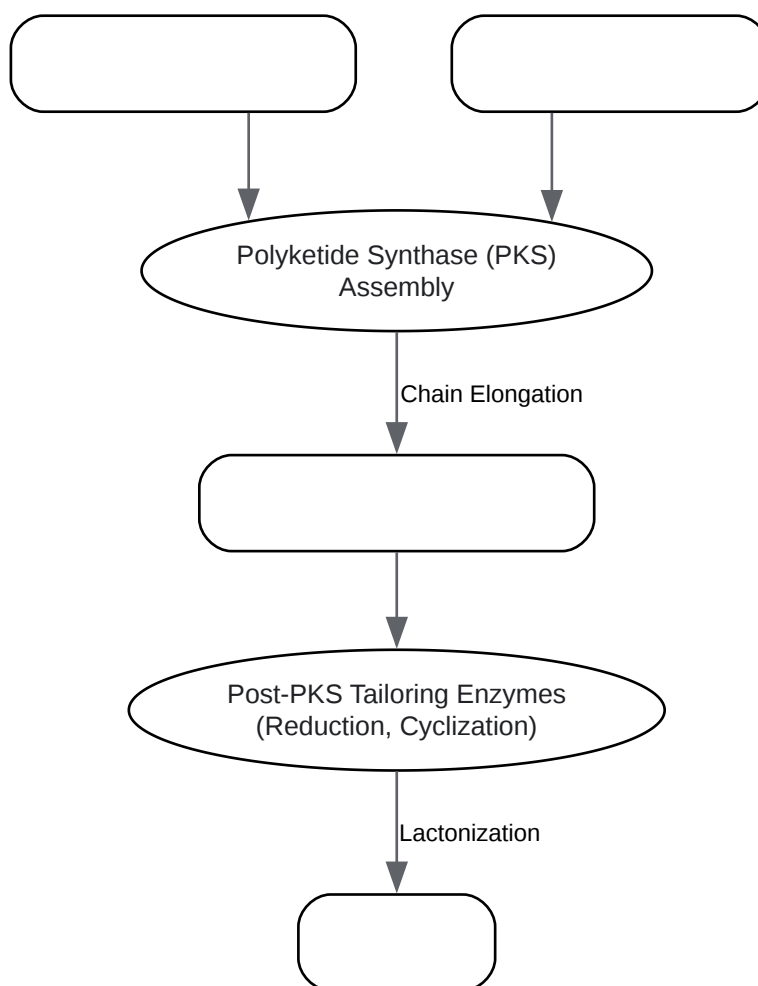
Key reaction types in a representative total synthesis of **Cryptofolione**.

Key Methodologies:

- **Asymmetric Aldol Reactions:** Reactions such as the Mukaiyama or Evans aldol reactions are used to set key stereocenters in the side chain, starting from materials like trans-cinnamaldehyde.
- **Diastereoselective Reductions:** The reduction of ketone intermediates is performed using reagents that afford high diastereoselectivity to establish the correct 1,3-diol relationship.
- **Asymmetric Allylation:** Brown or Keck allylation reactions are employed to introduce homoallylic alcohol moieties with high enantiomeric excess.
- **Olefin Metathesis:** Ring-closing metathesis (RCM) or cross-metathesis (CM) are powerful C=C bond-forming reactions used to either form the lactone ring or to couple the side-chain fragment with the lactone fragment.

Biosynthesis Pathway

The biosynthesis of **Cryptofolione** has not been fully elucidated experimentally. However, its structure suggests a mixed acetate-shikimate pathway. Computational tools have been used to propose a plausible biosynthetic route involving polyketide synthase (PKS) machinery.



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Proposed biosynthetic origin of **Cryptofolione**.

This proposed pathway involves the condensation of a starter unit derived from the shikimate pathway (cinnamoyl-CoA) with extender units from the acetate pathway (malonyl-CoA) via a Type I Polyketide Synthase. The resulting linear polyketide undergoes a series of post-PKS modifications, including reductions and ultimately cyclization, to yield the final **Cryptofolione** structure.

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